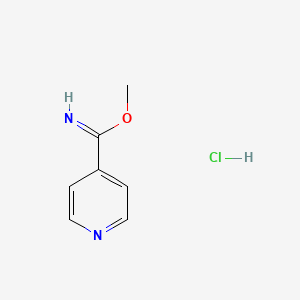

Methyl isonicotinimidate HCl

Description

Methyl isonicotinimidate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of isonicotinic acid and is commonly used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

methyl pyridine-4-carboximidate;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H |

InChI Key |

ZYFCVDMZJUKBGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=NC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl isonicotinimidate hydrochloride typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming methyl isonicotinate, which is then treated with hydrochloric acid to yield methyl isonicotinimidate hydrochloride . Industrial production methods often employ similar synthetic routes but may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

General Reactivity of Pyridine Imidates

Imidates, including methyl isonicotinimidate, are reactive intermediates in organic synthesis. Key reaction types include:

-

Hydrolysis :

Imidates hydrolyze to amides under acidic or basic conditions. For methyl isonicotinimidate HCl, hydrolysis would likely yield isonicotinamide and methanol. This parallels the behavior of methyl isonicotinate, which undergoes ester hydrolysis to isonicotinic acid . -

Nucleophilic Substitution :

The imidate group (–N=C(OMe)–) can act as an electrophilic center. Nucleophiles (e.g., amines, thiols) may displace the methoxy group, forming substituted amidines. For example:

Comparative Analysis with Methyl Isonicotinate

Methyl isonicotinate (a related ester) undergoes reactions such as:

-

Oxidation : Conversion to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Hydrogenation of the pyridine ring to piperidine derivatives .

-

Electrophilic Substitution : Reactivity at the pyridine ring’s ortho/para positions, similar to other pyridinecarboxylates .

While this compound shares the pyridine core, its imidate group introduces distinct reactivity, particularly in nucleophilic and hydrolytic pathways.

Hypothetical Reaction Pathways for this compound

Based on imidate chemistry, potential reactions include:

Acid/Base-Catalyzed Hydrolysis

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O) | Isonicotinamide | Protonation of imidate oxygen |

| Basic (NaOH) | Isonicotinamide salt | Deprotonation and hydrolysis |

Nucleophilic Attack

| Nucleophile | Product | Example Reagents |

|---|---|---|

| Amines | Substituted amidines | Aniline, hydrazine |

| Thiols | Thioamidines | Ethanethiol |

| Alcohols | Orthoesters | Ethanol (under acid) |

Cyclization Reactions

Imidates can participate in cycloadditions or form heterocycles. For example:

-

Reaction with hydrazine to yield pyrazolopyridine derivatives.

-

Intramolecular cyclization under thermal conditions to form fused rings.

Key Challenges and Research Gaps

-

No experimental data specifically for this compound were found in the reviewed sources.

-

Toxicity and safety profiles remain uncharacterized, though related pyridine derivatives (e.g., methyl isonicotinate) are mildly toxic .

-

Industrial-scale synthesis methods are undocumented; laboratory-scale protocols would likely mirror imidate syntheses (e.g., Pinner reaction) .

Recommendations for Further Study

Scientific Research Applications

Methyl isonicotinimidate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of methyl isonicotinimidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Methyl isonicotinimidate hydrochloride can be compared with other similar compounds, such as:

Methyl nicotinate: Both compounds are esters of nicotinic acid but differ in their specific functional groups and reactivity.

Isonicotinamide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical behavior and applications.

Isonicotinoyl hydrazones: These derivatives have distinct biological activities and are used in different research contexts.

The uniqueness of methyl isonicotinimidate hydrochloride lies in its specific reactivity and the range of applications it supports, making it a valuable tool in various scientific disciplines.

Biological Activity

Methyl isonicotinimidate HCl is a chemical compound that has garnered attention in the field of biochemistry, particularly for its potential biological activities. This compound belongs to the class of imidoesters, which are known for their reactivity with amino groups in proteins. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions primarily as a reagent that interacts with amino acids in proteins. It forms covalent bonds with the α-amino groups of amino acids, leading to modifications that can alter protein structure and function. This reactivity is crucial for studying protein dynamics and interactions.

Applications in Research

- Protein Labeling : this compound is utilized in mass spectrometry-based protein footprinting techniques. These methods allow researchers to analyze protein structures by labeling solvent-accessible residues, thus providing insights into protein folding and dynamics.

- Studying Protein-Protein Interactions : By modifying specific amino acids, researchers can investigate how proteins interact with each other, which is vital for understanding cellular processes.

- Drug Development : The compound's ability to modify proteins can be leveraged in drug design, particularly for creating targeted therapies that involve protein interactions.

Case Study 1: Protein Dynamics

In a study examining the effects of this compound on protein dynamics, researchers used mass spectrometry to track changes in protein structure after treatment with the compound. The results indicated significant alterations in the higher-order structure of proteins, suggesting that this compound effectively probes solvent accessibility and conformational changes in proteins .

Case Study 2: Enzyme Activity Modulation

Another study investigated how this compound affects enzyme activity. The compound was shown to inhibit specific enzymes by modifying key residues essential for their catalytic activity. This finding highlights its potential as a tool for regulating enzymatic functions in biological systems .

Summary of Key Findings

Future Directions

Research continues to explore the full potential of this compound in various applications:

- Expanded Use in Proteomics : As mass spectrometry techniques advance, there is potential for broader applications of this compound in proteomics.

- Therapeutic Development : Understanding its interactions at a molecular level may lead to novel therapeutic strategies targeting specific proteins involved in diseases.

Q & A

Q. What are the critical safety protocols for handling Methyl Isonicotinimidate HCl in laboratory settings?

this compound requires strict adherence to safety measures due to its hazardous classification. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are used for volatile handling .

- Emergency Procedures: Immediate flushing with water for 15 minutes in case of contact, followed by medical evaluation .

- Storage: Store in airtight containers at room temperature (20–25°C), away from incompatible materials like strong oxidizers or bases .

Q. How should researchers characterize the purity and stability of this compound?

Methodological approaches include:

- Spectroscopic Analysis: Use FT-IR to confirm functional groups (e.g., imidate bonds) and NMR for structural validation.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition thresholds (e.g., monitoring mass loss at elevated temperatures) .

- HPLC: Quantify impurities and validate purity against reference standards .

Intermediate Research Questions

Q. What experimental design principles apply to optimizing this compound synthesis?

Adopt a Design of Experiments (DoE) framework:

- Factor Screening: Test variables like reaction temperature, HCl concentration, and solvent polarity.

- Response Surface Methodology (RSM): Use Box-Behnken or central composite designs to model interactions and identify optimal conditions (e.g., pH, reaction time) .

- Validation: Replicate runs under predicted optimal conditions to confirm yield and purity .

Q. How can researchers mitigate risks of hazardous decomposition products during synthesis?

- Incompatibility Testing: Evaluate reactivity with common solvents (e.g., DMSO, ethanol) under varying conditions .

- Real-Time Monitoring: Use in-situ techniques like Raman spectroscopy to detect intermediate byproducts .

- Ventilation Controls: Ensure scrubbers are installed to neutralize acidic vapors released during reactions .

Advanced Research Questions

Q. What statistical methods are suitable for analyzing contradictory data in adsorption or catalytic studies involving this compound?

- ANOVA and Multivariate Regression: Identify significant variables (e.g., adsorbent dosage, contact time) and their interactions, as demonstrated in Cd²⁺ adsorption studies .

- Model Comparison: Test Langmuir vs. Freundlich isotherms to determine adsorption mechanisms (e.g., monolayer vs. heterogeneous surface binding) .

- Uncertainty Quantification: Calculate confidence intervals for parameters like maximum adsorption capacity (e.g., 103.10 mg g⁻¹ for Cd²⁺ ).

Q. How does the structural integrity of this compound affect its performance in coordination chemistry applications?

- XRD and BET Analysis: Characterize crystallinity and surface area (e.g., amorphous vs. mesoporous structures) .

- Chelation Studies: Titrate with metal ions (e.g., Cd²⁺, Cu²⁺) and monitor complex stability via UV-Vis spectroscopy .

- Computational Modeling: Use DFT to predict binding energies and optimize ligand-metal ratios .

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound-based experiments?

- Detailed Documentation: Record exact molar ratios, solvent batches, and environmental conditions (humidity, temperature) .

- Cross-Validation: Compare results with independent studies (e.g., adsorption capacities reported in ).

- Blind Testing: Conduct peer-replicated trials to identify operator-dependent biases .

Q. What strategies are effective for integrating this compound into multi-step synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.